![molecular formula C26H27N5O3S B6565385 2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide CAS No. 946220-02-6](/img/structure/B6565385.png)

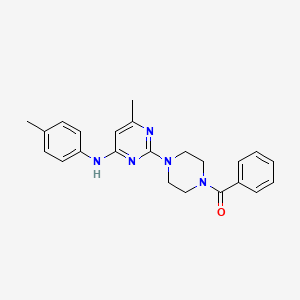

2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups including a sulfonamide, an amine, and a methoxy group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .

Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amine group can participate in acid-base reactions, and the sulfonamide group can undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like sulfonamide and amine could increase the compound’s solubility in polar solvents .科学的研究の応用

- Targeted Kinase Inhibition : The compound’s sulfonamide group and aromatic rings make it a potential kinase inhibitor. Researchers explore its efficacy against specific kinases involved in diseases like cancer and inflammation .

- Anticancer Agents : Investigating its ability to inhibit tumor growth or metastasis by targeting specific pathways (e.g., tyrosine kinases) is crucial. The methyl and methoxy groups may enhance selectivity and binding affinity .

- Boronic Acid Derivatives : The phenylboronic acid moiety in this compound can participate in Suzuki-Miyaura cross-coupling reactions. Researchers use it as a reagent for palladium-catalyzed arylation and stereoselective Heck-type reactions .

- Renewable Bis(cyanate) Esters : 2-Methoxy-4-methylphenol, a related compound, contributes to the preparation of renewable bis(cyanate) esters, which have applications in polymer science .

- Functional Polymers : Incorporating this compound or its derivatives into polymer matrices can lead to materials with specific properties (e.g., optical, electronic, or mechanical). Researchers explore its use in designing functional polymers .

- Fluorescent Probes : The methoxy and methyl groups can be modified to create fluorescent probes. These probes help visualize cellular processes, protein localization, and receptor binding in live cells .

- Electrochemical Sensors : Researchers investigate the electrochemical behavior of this compound on modified electrodes. Its sulfonamide group may facilitate selective detection of specific analytes .

- Natural Product Analogues : Inspired by natural products, scientists synthesize analogues like this compound. They explore their biological activities, aiming for improved efficacy or novel mechanisms .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Biological Studies and Imaging

Analytical Chemistry and Sensors

Natural Product Chemistry

作用機序

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

将来の方向性

特性

IUPAC Name |

2-methoxy-5-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3S/c1-17-5-8-20(9-6-17)28-25-16-19(3)27-26(30-25)29-21-10-12-22(13-11-21)31-35(32,33)24-15-18(2)7-14-23(24)34-4/h5-16,31H,1-4H3,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBCNCUXSLVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6565303.png)

![N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6565306.png)

![5-methyl-N,3-bis(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6565309.png)

![3-cyclohexyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)propan-1-one](/img/structure/B6565312.png)

![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565320.png)

![6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565322.png)

![6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565345.png)

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565346.png)

![2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565348.png)

![3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide](/img/structure/B6565360.png)

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6565368.png)

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B6565373.png)

![2,4,5-trimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565387.png)